N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide
Description
N-(2-bicyclo[221]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-15(2)19(17,18)6-5-13(16)14-9-12-8-10-3-4-11(12)7-10/h10-12H,3-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGGFGFUACNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC(=O)NCC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide typically involves multiple steps. One common approach is the reaction of a bicyclo[2.2.1]heptane derivative with a suitable amine and a sulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different ring size and substitution pattern, leading to distinct chemical properties and applications.
Uniqueness
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide is unique due to its specific combination of a bicyclic structure with a sulfonamide group. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
